![molecular formula C11H7BrF2 B2920761 1-Bromo-3-(difluoromethyl)naphthalene CAS No. 1261491-86-4](/img/structure/B2920761.png)
1-Bromo-3-(difluoromethyl)naphthalene
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Overview
Description
“1-Bromo-3-(difluoromethyl)naphthalene” is a chemical compound with the molecular formula C11H7BrF2 . It has a molecular weight of 257.08 .
Molecular Structure Analysis
The InChI code for “1-Bromo-3-(difluoromethyl)naphthalene” is 1S/C11H7BrF2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,11H . This code provides a specific textual representation of the compound’s molecular structure.It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .
Scientific Research Applications
Chemical Synthesis and Modification of Frameworks
Isoreticular Synthesis and Modification of Frameworks with the UiO-66 Topology : A study described the synthesis of amino, bromo, nitro, and naphthalene functionalized UiO-66 metal-organic frameworks through reticular chemistry. The research highlighted the potential for post-synthetic modification, showcasing the versatility of these frameworks for various applications (Garibay & Cohen, 2010).
Advanced Material Science
Core-Fluorinated Naphthalene Diimides for Organic Field-Effect Transistors : A study on difluoro- and tetrafluoro-substituted naphthalene diimides, synthesized through halogen exchange reactions, explored their use in organic field-effect transistors (OFETs). The research demonstrated the significant potential of these fluorinated compounds for enhancing OFET performance, highlighting the impact of core fluorination on electronic properties and device performance (Yuan et al., 2016).
Photochemical Properties and Applications
Water-Soluble Naphthalene Diimides as Singlet Oxygen Sensitizers : Another study focused on bromo- and alkylamino-substituted naphthalene diimides, investigating their photophysical and photochemical properties. This research underscored the dual role of these compounds as both singlet oxygen photosensitizers and fluorescent molecules, offering insights into their potential applications in photodynamic therapy and other light-mediated technologies (Doria et al., 2013).
Novel Chemical Reactions
Reactivity of Bromodilithiosilane to Naphthalene and Anthracene : Investigating the reactivity of bromodilithiosilane with aromatic compounds, this study provided valuable information on forming silacyclopropane derivatives and lithio-silanorbornadiene derivatives. The findings open up new avenues for synthesizing complex organosilicon compounds with potential applications in various fields, including materials science and organic synthesis (Lim et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-bromo-3-(difluoromethyl)naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWCNBZMJHEGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(difluoromethyl)naphthalene | |
CAS RN |
1261491-86-4 |
Source
|
Record name | 1-bromo-3-(difluoromethyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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